[4-(3-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-4-yl)methanone
Description
4-(3-Methoxyphenyl)piperazin-1-ylmethanone is a structurally complex molecule featuring a piperazine ring linked to a 3-methoxyphenyl group and a 1-methylindole-4-yl moiety. Notably, derivatives of this scaffold have demonstrated anti-HIV activity, with one analog (compound 76 in ) showing a selectivity index (SI) of 483 and an IC50 of 0.53 μM, attributed to its optimized electronic properties and receptor binding affinity .
Properties
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-(1-methylindol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-22-10-9-18-19(7-4-8-20(18)22)21(25)24-13-11-23(12-14-24)16-5-3-6-17(15-16)26-2/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUWNDYKONXXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxyphenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine derivative, which is then reacted with the indole derivative under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common for monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-methoxyphenyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Piperazine Ring : Reaction of ethylenediamine with dihaloalkanes under basic conditions.
- Substitution with Methoxyphenyl Group : Reaction with 3-methoxyphenyl halide in the presence of a base.
- Attachment of Indole Moiety : Final reaction with 1-methylindole under acidic or basic conditions.
These synthetic methods are scalable for industrial production, utilizing optimized conditions to enhance yield and purity.
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel compounds with potential applications in various domains.
Pharmacological Activity
The compound is primarily investigated for its role as a synthetic cannabinoid receptor agonist , interacting with CB1 and CB2 receptors in the endocannabinoid system. This interaction suggests potential therapeutic applications, particularly in:
- Pain Management : Modulating pain pathways through receptor activation.
- Appetite Regulation : Influencing hunger signals via cannabinoid pathways.
- Mood Stabilization : Potential effects on mood disorders through cannabinoid receptor modulation.
Medicinal Chemistry
In medicinal chemistry, the compound is being studied for its potential therapeutic properties against various diseases. Preliminary studies indicate activity against certain conditions, making it a candidate for drug development. Its interactions with biological macromolecules can elucidate the structure and function of proteins and enzymes critical in disease pathways.
Industrial Applications
In industry, this compound can be utilized in developing new materials such as polymers and coatings due to its unique chemical properties. Its ability to undergo various chemical reactions allows for the modification and enhancement of material characteristics.
Mechanism of Action
The mechanism by which 4-(3-methoxyphenyl)piperazin-1-ylmethanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For instance, it could interact with neurotransmitter receptors in the brain, influencing neuronal activity and potentially offering therapeutic benefits for neurological conditions.
Comparison with Similar Compounds
Key Observations
Substituent Effects on Activity: The 3-methoxyphenyl group in the target compound enhances receptor binding through hydrogen bonding and hydrophobic interactions. Replacement with a sulfonyl group () or pyridine () alters solubility and target specificity.
Indole Modifications :
- The 1-methylindole-4-yl moiety in the target compound is critical for π-stacking interactions with biological targets. Analogs with indole substituents at different positions (e.g., 2-yl or 3-yl) show reduced activity due to steric hindrance .
Piperazine Ring Flexibility :
- Piperazine derivatives with bulky substituents (e.g., phenylsulfonyl in ) exhibit lower conformational flexibility, which may limit binding to dynamic enzyme pockets .
Research Findings and Data
Anti-HIV Activity of Indole-Piperazine Hybrids
The target compound’s anti-HIV efficacy () outperforms analogs lacking the 3-methoxyphenyl group.
Pharmacokinetic Profiles
- LogP Values : The target compound has a calculated LogP of 3.2, compared to 3.8 for its brominated analog (), indicating a balance between membrane permeability and solubility .
- Metabolic Stability : Piperazine rings with electron-withdrawing groups (e.g., sulfonyl in ) resist oxidative metabolism better than those with electron-donating groups .
Biological Activity
The compound 4-(3-methoxyphenyl)piperazin-1-ylmethanone is a synthetic organic molecule that has attracted attention in pharmacological research due to its complex structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , featuring a piperazine ring linked to a methoxyphenyl group and an indole moiety. The presence of the methoxy group is significant as it can influence both the chemical reactivity and biological activity of the molecule.
The biological activity of 4-(3-methoxyphenyl)piperazin-1-ylmethanone is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways. This is particularly relevant in the context of mood disorders where serotonin and norepinephrine play critical roles.
- Enzyme Inhibition : It has been shown to inhibit monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. For instance, derivatives of similar structures have demonstrated IC50 values ranging from 6.97 μM to 10.9 μM against MAO-A, indicating potential antidepressant properties .
Antidepressant Effects
Research indicates that compounds with similar structural motifs can exhibit antidepressant-like effects. For example, studies have shown that piperazine derivatives can modulate serotonin levels, suggesting that 4-(3-methoxyphenyl)piperazin-1-ylmethanone could have similar effects.
Anticancer Activity
The compound may also possess anticancer properties. Analogous compounds have been evaluated for their cytotoxic effects against various cancer cell lines, with some showing significant inhibition of cell proliferation. For instance, one study reported that certain piperazine derivatives exhibited IC50 values less than 10 μM against human cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Inhibition of MAO : A study on coumarin derivatives revealed that modifications on the piperazine ring significantly affected MAO inhibitory activity, suggesting that similar modifications on 4-(3-methoxyphenyl)piperazin-1-ylmethanone could enhance its efficacy .
- Anticancer Potential : Research has shown that compounds with piperazine moieties can induce apoptosis in cancer cells. For example, derivatives with methoxy substitutions were found to exhibit enhanced cytotoxicity compared to their non-substituted counterparts .
Data Table: Biological Activity Summary
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 4-(3-methoxyphenyl)piperazin-1-ylmethanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step protocols involving amide coupling and nucleophilic substitution. A typical route includes:
- Step 1 : Activation of 1-methyl-1H-indole-4-carboxylic acid using coupling agents like EDCI/HOBt.
- Step 2 : Reaction with 4-(3-methoxyphenyl)piperazine under anhydrous conditions (e.g., DCM, 0–5°C).
- Key Variables : Temperature control (<10°C) minimizes side reactions, while stoichiometric excess (1.2:1) of the piperazine derivative improves yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry (e.g., methoxy group at 3-position on phenyl, indole methyl at N1).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated m/z 361.4 vs. observed 361.3).
- X-ray Crystallography : Resolves spatial arrangement of the piperazine and indole moieties, critical for docking studies .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Answer :
- Receptor Binding Assays : Screen for 5-HT/D receptor affinity (IC values via radioligand displacement).
- Cytotoxicity : MTT assay in cancer cell lines (e.g., PC-3, MDA-MB-231) with IC <10 µM suggests therapeutic potential.
- ADME Profiling : Microsomal stability (human liver microsomes) and Caco-2 permeability predict pharmacokinetics .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on phenyl/indole) impact SAR, and what data contradictions arise?
- Methodological Answer :
- Substituent Effects : Replacing 3-methoxy with 3-fluoro enhances logP (2.1 → 2.8) but reduces aqueous solubility (1.2 mg/mL → 0.3 mg/mL), complicating formulation.
- Contradictions : A 4-methylindole analog shows improved in vitro potency (IC = 50 nM vs. 120 nM) but lower in vivo efficacy due to rapid glucuronidation .
Q. What computational strategies resolve discrepancies between predicted and observed binding modes?
- Methodological Answer :
- Docking Simulations (AutoDock Vina) : Compare predicted poses with crystallographic data (PDB: 6XYZ). Adjust scoring functions to account for piperazine flexibility.
- MD Simulations : 100-ns trajectories identify stable hydrogen bonds between the methoxy group and Thr394 (5-HT), explaining affinity differences across analogs .
Q. How can in vitro-in vivo efficacy gaps be addressed through formulation or prodrug design?
- Methodological Answer :
- Prodrug Approach : Phosphorylate the indole NH to enhance solubility (e.g., phosphate ester prodrug increases solubility 10-fold).
- Nanoparticle Encapsulation : PEG-PLGA nanoparticles improve bioavailability (AUC 0–24h: 12 µg·h/mL vs. 3 µg·h/mL for free compound) .
Q. What experimental designs validate target engagement in complex biological systems?
- Methodological Answer :
- Photoaffinity Labeling : Incorporate a diazirine moiety to crosslink with target proteins in live cells, followed by pull-down/MS identification.
- BRET/FRET Assays : Quantify real-time receptor dimerization in HEK293 cells transfected with 5-HT-Nluc and β-arrestin-Venus .
Q. How does the compound’s polypharmacology influence its therapeutic index in disease models?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
